REACTION_CXSMILES
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[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]#[N:17])[N:11]=2)[CH:6]=[CH:7][CH:8]=1.[H][H]>C(O)(=O)C>[F:18][C:2]([F:1])([F:19])[C:3]1[CH:4]=[C:5]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH2:17])[N:11]=2)[CH:6]=[CH:7][CH:8]=1
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C=CC1)OC1=NC(=CC=C1)C#N)(F)F
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Pd (OH)2
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Quantity
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300 mg
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was then removed by filtration
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Type
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CONCENTRATION
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Details
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the organic phase was concentrated
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Type
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WASH
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Details
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This solution was washed with ethyl acetate
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Type
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EXTRACTION
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Details
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extraction with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over MgSO4
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)OC1=NC(=CC=C1)CN)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |